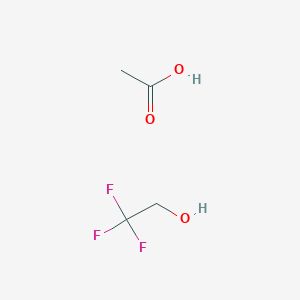

acetic acid;2,2,2-trifluoroethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. This colorless, water-miscible liquid has a smell reminiscent of ethanol. Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .

準備方法

2,2,2-Trifluoroethanol can be synthesized through several methods:

Hydrogenation or Hydride Reduction: Industrially, it is produced by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride.

Reaction with 1,1,1-Trifluoro-2-chloroethane: A process involving the reaction of a hydroxybutyric acid salt with 1,1,1-trifluoro-2-chloroethane in an aprotic polar solvent.

化学反応の分析

2,2,2-Trifluoroethanol undergoes various chemical reactions:

科学的研究の応用

2,2,2-Trifluoroethanol has a wide range of applications in scientific research:

Solvent in Organic Synthesis: It is used as a specialized solvent in organic chemistry.

Protein Studies: It is employed as a co-solvent in the experimental study of proteins and peptides.

Solar Cells: It is used to enhance the performance of single-walled carbon nanotube electrodes in perovskite solar cells.

Peptide Arylation: It is used as a solvent to control nucleophilic peptide arylation, significantly improving nucleophile-selectivity.

作用機序

2,2,2-Trifluoroethanol exerts its effects through various mechanisms:

Inhibition of Alcohol Dehydrogenase: It competitively inhibits alcohol dehydrogenase.

Hydrogen Bonding: It forms hydrogen-bonded chains and complexes with Lewis bases.

Protein Folding Studies: It serves as a tool to study protein folding due to its non-aqueous co-solvent properties.

類似化合物との比較

2,2,2-Trifluoroethanol is unique due to its strong acidic character and ability to form hydrogen-bonded complexes. Similar compounds include:

Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties.

1,1,1-Trifluoroethane: A related compound used in various industrial applications.

Trifluoroacetic Acid: A compound formed by the oxidation of 2,2,2-trifluoroethanol.

特性

分子式 |

C4H7F3O3 |

|---|---|

分子量 |

160.09 g/mol |

IUPAC名 |

acetic acid;2,2,2-trifluoroethanol |

InChI |

InChI=1S/C2H3F3O.C2H4O2/c3-2(4,5)1-6;1-2(3)4/h6H,1H2;1H3,(H,3,4) |

InChIキー |

ACQMQPOSUUWRJO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.C(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(trimethylsilyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B8556630.png)

![3,3-Dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B8556635.png)

![tert-butyl 8-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8556668.png)

![6-Bromo-5'-methylspiro[chromane-4,2'-imidazol]-4'-amine](/img/structure/B8556697.png)